2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate
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Overview
Description
2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate is a heterocyclic organic compound with the molecular formula C5H7N3O2·H2O. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The presence of both amino and carboxylic acid functional groups makes it a versatile compound in synthetic chemistry and biochemistry.
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, to which this compound belongs, have been found to interact with a broad range of targets due to their diverse chemical and biological properties .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties, which can result in various interactions with their targets .
Biochemical Pathways
Imidazole derivatives, in general, have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that factors such as temperature, ph, and humidity can affect the activity of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to naturally occurring imidazoles makes it useful in studying enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-methyl-1H-imidazole-5-carboxylic acid
- 4-Methyl-1H-imidazole-5-carboxylic acid
- 2-Amino-4-methyl-1H-imidazole
Uniqueness
2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate is unique due to the presence of both amino and carboxylic acid groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-amino-5-methyl-1H-imidazole-4-carboxylic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.H2O/c1-2-3(4(9)10)8-5(6)7-2;/h1H3,(H,9,10)(H3,6,7,8);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRBCLCABWQWLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)N)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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